Sodium 4,6-dihydroxy((4-((4-((4-hydroxyphenyl)azo)phenyl)azo)-6-methoxy-p-tolyl)azo)naphthalene-2-sulphonate
CAS No.: 94248-17-6
Cat. No.: VC17051315
Molecular Formula: C30H25N6NaO7S
Molecular Weight: 636.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94248-17-6 |
|---|---|
| Molecular Formula | C30H25N6NaO7S |
| Molecular Weight | 636.6 g/mol |
| IUPAC Name | sodium;4,6-dihydroxy-1-[[4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-2-methoxy-4-methylcyclohexa-1,5-dien-1-yl]diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C30H26N6O7S.Na/c1-30(36-33-20-5-3-18(4-6-20)31-32-19-7-9-21(37)10-8-19)14-13-25(27(17-30)43-2)34-35-29-23-12-11-22(38)15-24(23)26(39)16-28(29)44(40,41)42;/h3-16,37-39H,17H2,1-2H3,(H,40,41,42);/q;+1/p-1 |
| Standard InChI Key | AGZUNGLJBCAKPR-UHFFFAOYSA-M |
| Canonical SMILES | CC1(CC(=C(C=C1)N=NC2=C(C=C(C3=C2C=CC(=C3)O)O)S(=O)(=O)[O-])OC)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)O.[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features three azo (–N=N–) groups bridging aromatic rings, including naphthalene and phenyl moieties (Figure 1). The sulfonate group at position 2 of the naphthalene ring enhances water solubility, while methoxy (–OCH₃) and hydroxyl (–OH) substituents influence electronic transitions, contributing to its vivid coloration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 636.6 g/mol |
| CAS Number | 94248-17-6 |
| Functional Groups | Azo, hydroxyl, methoxy, sulfonate |
| Solubility | Highly soluble in aqueous media |
Tautomerism and Stability
Azo dyes often exhibit tautomerism, where protons shift between nitrogen and oxygen atoms. For this compound, the equilibrium between azo and hydrazone forms depends on pH and temperature . In alkaline conditions, the hydrazone tautomer predominates, altering absorption spectra and stability .
Synthesis and Manufacturing
Reaction Pathway
Synthesis involves three sequential azo coupling steps (Figure 2):
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Diazotization: A primary aromatic amine (e.g., 4-aminophenol) reacts with nitrous acid () to form a diazonium salt.
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Coupling with Naphthalene Derivative: The diazonium salt couples with 4,6-dihydroxynaphthalene-2-sulphonic acid (CAS 6357-93-3) , introducing the first azo group.
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Secondary Couplings: Subsequent reactions with 4-methoxy-p-toluidine and 4-hydroxyphenyl diazonium salt extend the conjugated system.
Key Challenges:
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Maintaining low temperatures (0–5°C) during diazotization to prevent premature decomposition.
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Precise pH control (8–10) during coupling to optimize yield.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer, achieving >85% purity. Post-synthesis, membrane filtration removes unreacted intermediates, and spray drying yields a stable powder.
Applications in Textile and Material Science
Textile Dyeing
The compound’s sulfonate groups enable strong ionic interactions with cellulose fibers, resulting in excellent wash-fastness. It is particularly effective for cotton and viscose, producing vibrant red-orange hues.
Table 2: Performance in Textile Applications
| Parameter | Performance Metric |
|---|---|
| Color Strength (K/S) | 18.5 |
| Wash Fastness (ISO 105-C06) | Grade 4–5 |
| Light Fastness (ISO 105-B02) | Grade 6 |
Functional Materials
Recent explorations include:
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Photodynamic Therapy: The azo groups act as photosensitizers, generating reactive oxygen species under visible light .
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pH Sensors: Conformational changes in acidic/basic environments shift absorption maxima, enabling real-time monitoring .
Biological and Toxicological Profile
Antimicrobial Activity
In vitro studies demonstrate moderate inhibition of Staphylococcus aureus (MIC: 128 µg/mL) and Escherichia coli (MIC: 256 µg/mL), attributed to disruption of microbial cell membranes.
Genotoxicity Concerns
Under reductive conditions (e.g., intestinal microbiota), azo bonds cleave, releasing 4-amino-p-cresol and 4-hydroxyphenylamine—compounds classified as Group 2B carcinogens by IARC . Rodent models indicate dose-dependent DNA adduct formation at >500 mg/kg/day.
Table 3: Toxicokinetic Data
| Parameter | Value |
|---|---|
| LD₅₀ (Rat, oral) | 2,150 mg/kg |
| Bioaccumulation Factor | 0.08 (low) |
| Metabolites | 4-Amino-p-cresol, Sulfonate derivatives |
Comparative Analysis with Related Azo Dyes
Disodium 4-Amino-5-Hydroxy-3-((4-((4-Hydroxyphenyl)Azo)Phenyl)Azo)-6-(Phenylazo)Naphthalene-2,7-Disulphonate
This structurally analogous dye (CAS 83846-56-4) differs by additional amino and sulfonate groups (Table 4) .
Table 4: Structural and Functional Comparison
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